Lipophilicity: LogP Comparison with N-Ethyl and Unsubstituted Analogs
The target compound has a predicted LogP of 2.67, which is higher than that of its N-ethyl analog 2-chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide (CAS 1353983-04-6; predicted LogP not explicitly listed but expected lower due to reduced carbon count: C12 vs. C13) and substantially higher than the commercial herbicide propachlor (CAS 1918-16-7; measured LogP = 2.28) . The increased lipophilicity conferred by the N-isopropyl group plus the 4-methylsulfanyl substituent places this compound closer to the optimal LogP range (2–3) for cellular permeability while retaining sufficient aqueous solubility for in vitro assay compatibility [1]. This LogP differential is directly relevant for applications requiring balanced membrane permeability, such as cell-based anticancer or differentiation assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.67 (predicted) |
| Comparator Or Baseline | Propachlor (CAS 1918-16-7): LogP = 2.28; N-Benzyl-2-chloro-N-isopropyl-acetamide (CAS 39086-63-0): LogP = 2.66 (predicted) |
| Quantified Difference | ΔLogP = +0.39 vs. propachlor; ΔLogP ≈ +0.01 vs. N-benzyl analog without S |
| Conditions | Predicted LogP values from consensus calculation; propachlor LogP measured via shake-flask method |
Why This Matters
A LogP difference of 0.39 units corresponds to an approximately 2.5-fold difference in octanol-water partition coefficient, which can significantly affect compound distribution in cell-based assays and in vivo models, making the target compound more suitable for applications requiring enhanced membrane permeability relative to propachlor.
- [1] Apostolov S, Mekić D, Mitrović M, et al. QSRR Approach in Assessing Chloroacetamides' Biological Profile. Chem Biodivers. 2025. PMID: 40789070. View Source
